molecular formula C14H22Br2O2 B14595656 (4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione CAS No. 61627-86-9

(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione

Katalognummer: B14595656
CAS-Nummer: 61627-86-9
Molekulargewicht: 382.13 g/mol
InChI-Schlüssel: VOPUEYNQYVUKSQ-DTORHVGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms and two tert-butyl groups attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione typically involves bromination and cyclization reactions. One common method includes the bromination of a suitable precursor, followed by cyclization under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different cyclohexane derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of (4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and tert-butyl groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the application and the specific biological or chemical context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4R,6S)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione is unique due to its specific arrangement of bromine atoms and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

61627-86-9

Molekularformel

C14H22Br2O2

Molekulargewicht

382.13 g/mol

IUPAC-Name

(4S,6R)-2,2-dibromo-4,6-ditert-butylcyclohexane-1,3-dione

InChI

InChI=1S/C14H22Br2O2/c1-12(2,3)8-7-9(13(4,5)6)11(18)14(15,16)10(8)17/h8-9H,7H2,1-6H3/t8-,9+

InChI-Schlüssel

VOPUEYNQYVUKSQ-DTORHVGOSA-N

Isomerische SMILES

CC(C)(C)[C@@H]1C[C@@H](C(=O)C(C1=O)(Br)Br)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1CC(C(=O)C(C1=O)(Br)Br)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.